molecular formula C9H12N4O5 B15024843 Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate

Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate

Cat. No.: B15024843
M. Wt: 256.22 g/mol
InChI Key: IFTQSPKEQKRRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate typically involves the reaction of ethyl bromoacetate with 1-methyl-4-nitro-1H-pyrazole-3-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-1H-pyrazole-3-carboxamide
  • Ethyl 2-[(1-methyl-1H-pyrazol-3-YL)formamido]acetate
  • Ethyl 2-[(1-methyl-4-amino-1H-pyrazol-3-YL)formamido]acetate

Uniqueness

Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C9H12N4O5

Molecular Weight

256.22 g/mol

IUPAC Name

ethyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]acetate

InChI

InChI=1S/C9H12N4O5/c1-3-18-7(14)4-10-9(15)8-6(13(16)17)5-12(2)11-8/h5H,3-4H2,1-2H3,(H,10,15)

InChI Key

IFTQSPKEQKRRFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=NN(C=C1[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.